molecular formula C24H38O2 B1231091 5beta-Bufanolide

5beta-Bufanolide

Cat. No. B1231091
M. Wt: 358.6 g/mol
InChI Key: PXOHOSHERMSUCD-XBRYSSHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-bufanolide is a bufanolide.

Scientific Research Applications

Skin Carcinoma Prevention

5beta-Bufanolide derivatives, specifically 1-oxo-5beta, 6beta-epoxy-witha-2-enolide isolated from Withania somnifera, demonstrate potential in preventing skin carcinoma induced by UV B radiation. This compound effectively prevents malignancy in cutaneous tissues exposed to UV B radiation and a tumor promoter, benzoyl peroxide. Histopathological and immunohistochemical studies support its efficacy in reducing the incidence of skin carcinoma (Mathur et al., 2004).

Uterine Contractility Regulation

5beta-dihydroprogesterone (5beta-DHP), a metabolite of progesterone related to 5beta-Bufanolide, has been studied for its role in regulating uterine contractility, particularly during pregnancy. It interacts with the pregnane X receptor (PXR) and influences uterine tone modulation, suggesting potential applications in pregnancy-related conditions (Mitchell et al., 2005).

Cardiac Function Modulation

Bufalin, a bufanolide steroid from the Chinese toad, exhibits significant effects on cardiac function. It inhibits L-type Ca2+ channels and contractility in rat ventricular myocytes. This indicates its potential in myocardial protection, possibly by reducing intracellular Ca2+ in cardiac cells (Song et al., 2017).

Antidiabetic Potential

The antihyperglycemic action of andrographolide, which has structural similarities with 5beta-Bufanolide, has been observed in streptozotocin-induced diabetic rats. This suggests the potential of structurally similar compounds in managing diabetes by enhancing glucose utilization (Yu et al., 2003).

Antifungal and Cytotoxic Activities

Withanolides, including compounds structurally related to 5beta-Bufanolide, have demonstrated antifungal and cytotoxic activities. Extracts from Acnistus arborescens, containing these compounds, show effectiveness against various human-infecting fungi (Roumy et al., 2010).

properties

Product Name

5beta-Bufanolide

Molecular Formula

C24H38O2

Molecular Weight

358.6 g/mol

IUPAC Name

(5R)-5-[(5S,8R,9S,10S,13S,14R,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxan-2-one

InChI

InChI=1S/C24H38O2/c1-23-13-4-3-5-17(23)7-8-18-20-10-9-19(16-6-11-22(25)26-15-16)24(20,2)14-12-21(18)23/h16-21H,3-15H2,1-2H3/t16-,17-,18-,19+,20+,21-,23-,24+/m0/s1

InChI Key

PXOHOSHERMSUCD-XBRYSSHXSA-N

Isomeric SMILES

C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@H]3CC[C@@H]4[C@H]5CCC(=O)OC5)C

SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4C5CCC(=O)OC5)C

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4C5CCC(=O)OC5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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